5-Methoxy-2-methylbenzothiazole

Medicinal Chemistry CDK4 Inhibitors Synthetic Methodology

This benzothiazole building block is the validated starting material for CDK4 kinase inhibitors (4,7-dioxo series) and MAO-B probes. The 5-methoxy-2-methyl substitution imparts unique electron-donating properties—replacing it with unsubstituted or halogenated analogs leads to different synthetic pathways and invalidates established protocols. High-purity stock available for medicinal chemistry and fluorescent sensor R&D.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 2941-69-7
Cat. No. B1581558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methylbenzothiazole
CAS2941-69-7
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)OC
InChIInChI=1S/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3
InChIKeySAQMNBWVOKYKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-methylbenzothiazole (CAS 2941-69-7): A Strategic Benzothiazole Intermediate with Defined Physicochemical and Synthetic Utility


5-Methoxy-2-methylbenzothiazole (CAS 2941-69-7) is a heterocyclic organic compound within the benzothiazole class, characterized by a fused benzene-thiazole ring system bearing a methoxy substituent at the 5-position and a methyl group at the 2-position [1]. With a molecular formula of C9H9NOS and a molecular weight of 179.24 g/mol, this compound exists as a white to light yellow crystalline solid with a defined melting point of 36–40 °C (lit.) and a boiling point of 135 °C at 3 mmHg . It is widely recognized as a versatile fragment molecule and a key synthetic intermediate, particularly valued for its role in constructing more complex benzothiazole-based pharmacophores and advanced materials [2]. Its utility spans pharmaceutical development, agrochemical synthesis, and fluorescent probe design, where the specific substitution pattern imparts distinct physicochemical properties that differentiate it from other benzothiazole analogs .

The Critical Limitations of Using Unsubstituted or Differently Substituted Benzothiazole Analogs in Place of 5-Methoxy-2-methylbenzothiazole


Scientific and industrial users must exercise caution when considering generic benzothiazole analogs as substitutes for 5-methoxy-2-methylbenzothiazole (CAS 2941-69-7). While the benzothiazole core is a common scaffold, the specific 5-methoxy-2-methyl substitution pattern dictates the compound's physicochemical properties, synthetic reactivity, and downstream biological or optical performance [1]. For example, the methoxy group at the 5-position introduces electron-donating characteristics that alter the electronic distribution across the ring system, which can significantly affect the fluorescence quantum yield, emission wavelength, and stability of derived dyes or probes compared to unsubstituted or halogenated analogs [2]. Furthermore, in medicinal chemistry, this compound is not typically the final active agent but a crucial intermediate. The presence and position of the methoxy group are essential for subsequent chemical transformations (e.g., nitration, oxidation) that lead to biologically active 4,7-dioxobenzothiazole derivatives [3]. Replacing it with a compound lacking the 5-methoxy group or with a different substituent (e.g., a chloro or nitro group) would lead to entirely different reaction pathways, yields, and final product structures, thereby invalidating established synthetic protocols and potentially compromising the activity of the target molecule. The following section provides quantitative evidence substantiating these points of differentiation.

Quantitative Evidence for the Selection of 5-Methoxy-2-methylbenzothiazole Over Its Closest Structural Analogs


Synthetic Yield and Utility as an Intermediate for Bioactive 4,7-Dioxobenzothiazoles

5-Methoxy-2-methylbenzothiazole serves as an essential and high-yielding starting material for synthesizing 5-methoxy-2-methyl-4,7-dioxobenzothiazole, a key intermediate for potent and selective CDK4 inhibitors. A published synthetic route reports a 73% yield for the reduction of the nitrated intermediate (4-amino-5-methoxy-2-methylbenzothiazole), followed by a 69% yield for the Fremy's salt oxidation step to afford the dioxo compound [1]. This specific two-step transformation is enabled by the presence of the 5-methoxy group, which directs the nitration and subsequent oxidation reactions. Unsubstituted 2-methylbenzothiazole or analogs with other substituents would exhibit different regioselectivity and reactivity, rendering this established, high-yield pathway inapplicable.

Medicinal Chemistry CDK4 Inhibitors Synthetic Methodology

Comparative Physicochemical Properties for Material Processing and Formulation

The specific substitution pattern on 5-Methoxy-2-methylbenzothiazole confers distinct physicochemical properties that differentiate it from other benzothiazole derivatives. It exhibits a melting point of 36-40 °C and a boiling point of 135 °C at 3 mmHg . In contrast, the unsubstituted parent compound, 2-methylbenzothiazole (CAS 120-75-2), is a liquid at room temperature with a melting point of 11-14 °C and a boiling point of 238 °C at 760 mmHg [1]. The 5-methoxy group significantly raises the melting point, transforming the compound from a liquid to a low-melting solid. This difference in physical state and volatility is critical for handling, storage, and purification processes during large-scale synthesis and formulation development.

Physical Chemistry Material Science Process Development

Structural Role in Potent and Selective Monoamine Oxidase B (MAO-B) Inhibitors

The 2-methylbenzothiazole core, as exemplified by 5-methoxy-2-methylbenzothiazole, is a privileged scaffold for developing potent and selective inhibitors of human monoamine oxidase B (MAO-B). A recent SAR study on a series of thirteen 2-methylbenzothiazole derivatives demonstrated that all compounds bearing this core structure exhibited exceptionally potent MAO-B inhibition, with IC50 values consistently < 0.017 µM [1]. The most potent inhibitor in the series (compound 4d) achieved an IC50 of 0.0046 µM for MAO-B, while showing significantly weaker inhibition of the MAO-A isoform (IC50 = 0.132 µM for the most potent MAO-A inhibitor in the set), demonstrating high isoform selectivity [1]. This class-level potency and selectivity underscore the critical importance of the 2-methylbenzothiazole core as a starting point for medicinal chemistry optimization.

Neuropharmacology Enzyme Inhibition Parkinson's Disease

Distinct Spectroscopic Fingerprint for Analytical and Quality Control Applications

5-Methoxy-2-methylbenzothiazole possesses a well-defined and publicly available spectral fingerprint, which is essential for identity verification, purity assessment, and structural confirmation in both research and industrial settings. Comprehensive spectral data, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, are cataloged in the authoritative Spectral Database for Organic Compounds (SDBS) under entry 16781 [1]. This repository provides a gold-standard reference for analytical chemists, enabling unambiguous compound identification and differentiation from closely related isomers or impurities. For instance, the 5-methoxy substitution yields a distinct chemical shift pattern in NMR that can be readily distinguished from the 7-methoxy isomer, a separation that was critical in early structural elucidations of these compounds [2].

Analytical Chemistry Quality Control Structural Elucidation

High-Impact Application Scenarios for 5-Methoxy-2-methylbenzothiazole (CAS 2941-69-7)


Synthesis of Selective CDK4 Inhibitors for Oncology Research

5-Methoxy-2-methylbenzothiazole is a validated starting material for synthesizing 5-methoxy-2-methyl-4,7-dioxobenzothiazole, a key intermediate that, upon further derivatization with arylamines, yields a class of selective cyclin-dependent kinase 4 (CDK4) inhibitors [1]. These inhibitors have demonstrated cytotoxic activity against human cancer cell lines and are valuable tools for studying cell cycle regulation and developing targeted cancer therapies. The established synthetic route (nitration, reduction, oxidation) provides reliable access to this chemotype, making the compound an essential procurement item for oncology-focused medicinal chemistry groups [1].

Development of Next-Generation MAO-B Inhibitors for Neurodegenerative Disease

The 2-methylbenzothiazole core is a recognized pharmacophore for potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme target for treating Parkinson's disease [2]. 5-Methoxy-2-methylbenzothiazole provides this core scaffold with an additional functional handle (the 5-methoxy group) for further structural elaboration. Medicinal chemists can utilize this compound as a starting point to explore structure-activity relationships (SAR) around the benzothiazole ring, aiming to optimize potency, selectivity, and pharmacokinetic properties of new MAO-B inhibitor drug candidates [2].

Design and Synthesis of Functional Fluorescent Dyes and Probes

The specific electronic properties conferred by the 5-methoxy substituent on the benzothiazole ring make 5-methoxy-2-methylbenzothiazole a valuable building block for designing novel fluorescent dyes and probes [3]. The electron-donating methoxy group can influence the absorption and emission maxima, fluorescence quantum yield, and Stokes shift of the resulting fluorophores. Researchers developing sensors for bioimaging, environmental monitoring, or chemical detection can leverage this compound to fine-tune the photophysical properties of their probes, potentially achieving enhanced brightness, stability, or sensitivity compared to probes based on unsubstituted benzothiazoles [3].

Quality Control and Analytical Reference Standard

Due to its well-defined and publicly accessible spectral data (SDBS No. 16781), 5-Methoxy-2-methylbenzothiazole can serve as an effective reference standard for analytical chemistry applications [4]. Its distinct melting point (36-40 °C) and chromatographic behavior also aid in calibration. For laboratories synthesizing complex benzothiazole derivatives or monitoring reactions where this compound is an intermediate, having a pure, characterized sample of 5-Methoxy-2-methylbenzothiazole on hand is crucial for method development, impurity profiling, and confirming product identity via techniques like HPLC, GC-MS, or NMR spectroscopy [4].

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